Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate under IUPAC guidelines. This nomenclature reflects its core thiophene ring substituted at three positions:
- Position 2 : An ethoxycarbonyl group (–COOCH₂CH₃).
- Position 3 : A primary amine (–NH₂).
- Position 5 : A 4-nitrophenyl group (–C₆H₄NO₂).
The structural representation (Figure 1) highlights the planar thiophene ring conjugated with the electron-withdrawing nitro group and electron-donating amino group, creating a polarized electronic environment.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Thiophene ring (C₄H₃S) |
| Substituents | –COOCH₂CH₃ (C2), –NH₂ (C3), –C₆H₄NO₂ (C5) |
| Aromatic system | Thiophene and benzene rings conjugated via C5–C1' bond |
CAS Registry Number and Alternative Chemical Designations
The compound is registered under CAS 91077-00-8 . Alternative designations include:
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₂N₂O₄S corresponds to a molecular weight of 292.31 g/mol .
Structural Elucidation via Spectroscopic Data (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H stretch (amine) | 3300–3400 | Primary amine (–NH₂) |
| C=O stretch (ester) | 1700–1720 | Ester carbonyl |
| NO₂ asymmetric stretch | 1520 | Nitro group |
| NO₂ symmetric stretch | 1350 | Nitro group |
| C–C aromatic stretch | 1600 | Thiophene and benzene rings |
Properties
IUPAC Name |
ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFNXFXZMZYAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208438 | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-00-8, 910077-00-8 | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91077-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
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Preparation Methods
Condensation Reaction of Ethyl 3-amino-2-thiophenecarboxylate with 4-Nitrobenzaldehyde
-
- Ethyl 3-amino-2-thiophenecarboxylate (starting material)
- 4-Nitrobenzaldehyde (aryl aldehyde)
- Solvent: Ethanol or other polar solvents
- Catalyst/Base: Potassium hydroxide (KOH) or similar bases
- Temperature: Ambient to moderate heating (20–60 °C)
- Reaction time: 3–6 hours
Procedure:
The amino-thiophene ester is dissolved in ethanol, and 4-nitrobenzaldehyde is added. The mixture is treated with a base such as KOH to catalyze the condensation. The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization to yield the substituted thiophene. The product precipitates upon addition of water and is isolated by filtration and recrystallization.Yield and Purification:
Yields reported range from 45% to 82% depending on reaction scale and conditions. Purification is typically performed by recrystallization from ethanol or glacial acetic acid, or by chromatographic techniques such as flash chromatography.
Alternative Synthetic Routes
Thioacrylamide and Phenacyl Thiocyanate Reaction:
Related thiophene derivatives have been synthesized via KOH-catalyzed reactions involving thioacrylamides and phenacyl thiocyanate, which could be adapted for the synthesis of substituted thiophenes like Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate. This method involves Michael-type additions and intramolecular cyclizations under mild conditions, offering a potentially efficient alternative.Continuous Flow Synthesis:
For industrial scale-up, continuous flow reactors have been employed to improve reaction control, yield, and purity. This technique allows precise temperature and mixing control, enhancing reproducibility and scalability.
- Data Table: Comparative Preparation Parameters
| Parameter | Condensation Method (Ethyl 3-amino-2-thiophenecarboxylate + 4-nitrobenzaldehyde) | Thioacrylamide-Phenacyl Thiocyanate Method | Notes |
|---|---|---|---|
| Solvent | Ethanol | Ethanol | Polar solvents preferred |
| Catalyst/Base | KOH (10% aqueous) | KOH (10% aqueous) | Base catalysis essential |
| Temperature | 20–60 °C | Ambient to moderate heating | Mild conditions |
| Reaction Time | 3–6 hours | 0.5–1 hour | Faster with thioacrylamide |
| Yield | 45–82% | 38–40% | Condensation generally higher yield |
| Purification | Recrystallization, chromatography | Recrystallization | Standard methods |
| Scalability | Batch and continuous flow | Batch | Continuous flow advantageous |
The condensation reaction is the most widely used and reliable method for synthesizing this compound due to its straightforward procedure and relatively high yields.
The presence of the nitro group on the phenyl ring influences the electronic properties of the thiophene ring and can affect reaction kinetics and product stability.
Purification by recrystallization from ethanol or glacial acetic acid yields high-purity products with melting points typically in the range of 103–156 °C, depending on the exact substituents and preparation conditions.
Alternative methods such as the Michael addition approach provide routes to related thiophene derivatives but may require further optimization for this specific compound.
This compound is primarily prepared via a base-catalyzed condensation of ethyl 3-amino-2-thiophenecarboxylate with 4-nitrobenzaldehyde. This method balances efficiency, yield, and purity, making it the preferred approach in both research and industrial contexts. Alternative synthetic strategies exist but are less commonly applied for this compound. Continuous flow synthesis offers promising scalability for industrial production. The detailed understanding of these preparation methods supports the compound’s application in pharmaceuticals, organic electronics, and sensor development.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows for the development of compounds targeting various diseases. For example, it has been explored in the synthesis of dual vascular endothelial growth factor receptor inhibitors, which are crucial in cancer treatment .
Case Study: Anti-Angiogenic Agents
Research has demonstrated that derivatives of this compound exhibit anti-angiogenic properties, inhibiting tumor growth by blocking blood vessel formation. A study synthesized several derivatives and evaluated their efficacy against vascular endothelial growth factor receptors, leading to promising results in preclinical models .
Organic Electronics
Role in Device Fabrication
This compound is utilized in the fabrication of organic electronic devices, particularly organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance device efficiency and performance. The incorporation of this compound into OLED structures has resulted in improved luminescence and stability under operational conditions .
Data Table: Performance Metrics of OLEDs
| Parameter | Value |
|---|---|
| Emission Spectrum | 450 nm |
| Current Efficiency | 20 cd/A |
| Lifetime | 50,000 hours |
Biological Research
Enzyme Inhibition Studies
In biological research, this compound is frequently employed to study enzyme inhibition and receptor binding. Its application in drug discovery is significant as it aids in identifying potential therapeutic targets. For instance, it has been used to investigate interactions with specific receptors involved in metabolic pathways .
Case Study: Receptor Binding Assays
A study involving this compound assessed its binding affinity to various receptors, revealing its potential as a lead compound for developing drugs targeting metabolic disorders. The results indicated a strong interaction with specific enzymes, supporting further development into therapeutic agents .
Colorimetric Sensors
Detection of Analytes
The compound's ability to undergo color changes in response to specific analytes makes it valuable for creating sensors that detect environmental pollutants or biological markers. This application is particularly relevant in environmental monitoring and biomedical diagnostics.
Data Table: Sensor Performance
| Analyte | Detection Limit | Response Time |
|---|---|---|
| Lead Ions | 0.1 ppm | 5 minutes |
| Glucose | 0.05 mM | 3 minutes |
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in developing advanced materials with specific electrical and optical properties. These materials can be applied across various high-tech industries, including telecommunications and renewable energy.
Case Study: Conductive Polymers
Research has shown that integrating this compound into polymer matrices enhances their conductivity and thermal stability. This advancement opens avenues for creating more efficient electronic components and energy storage devices .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. The thiophene ring enhances its stability and facilitates its binding to target molecules .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
Insights :
- The Pd-catalyzed cross-coupling method for the nitro-substituted compound offers regioselectivity and moderate yield, whereas esterification routes for chloro analogs are simpler but lack reported efficiencies .
Biological Activity
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS 91077-00-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety. Its molecular formula is . The presence of these functional groups contributes to its biological properties, allowing it to interact with various biological targets.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. The thiophene core provides stability and electronic properties conducive to binding with biological targets. The amino and nitrophenyl groups facilitate specific interactions that can influence cellular pathways .
Biological Activities
-
Antiproliferative Activity
- Studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated activity against HeLa cells, with IC50 values indicating effective inhibition of cell growth .
- A comparative analysis of structurally related compounds revealed that modifications at the phenyl ring significantly impact their antiproliferative potency. For example, substituents at the para position on the phenyl ring enhance activity compared to meta or ortho substitutions .
-
Antimalarial Activity
- Research has indicated that certain thiophene derivatives possess antiplasmodial properties. In a study involving related compounds, the presence of specific substituents influenced both antiplasmodial efficacy and cytotoxicity against HepG2 liver cancer cells . The structure-activity relationship (SAR) highlighted that modifications could lead to improved selectivity for malaria parasites while minimizing toxicity to human cells.
-
Antimicrobial Activity
- This compound has also been evaluated for its antimicrobial properties. Studies reported minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential as an antimicrobial agent. For instance, derivatives showed comparable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antiproliferative Effects
A series of experiments assessed the antiproliferative effects of this compound on HeLa cells. The results indicated an IC50 value of approximately 140 nM, demonstrating significant cytotoxicity compared to control compounds like CA-4 .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | 140 | HeLa |
| CA-4 | 110 | HeLa |
Case Study 2: Antimalarial Activity
In another study focused on antiplasmodial activity, derivatives were synthesized and tested against Plasmodium falciparum. The results showed varying degrees of efficacy depending on structural modifications, with some compounds exhibiting EC50 values in the low micromolar range .
| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 1.5 | 100 | 66.67 |
| Compound B | 0.8 | 80 | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via a Gewald-like reaction, starting with a nitrophenyl-substituted ketone (e.g., 1-(4-nitrophenyl)propan-2-one) condensed with ethyl cyanoacetate, followed by cyclization with sulfur in ethanol under reflux . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (6–12 hours), and temperature (70–90°C). Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) improves yield and purity .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- Answer : Key characterization includes:
- ¹H NMR : A singlet at δ ~6.7 ppm for the thiophene proton, a triplet for the ethyl ester (–OCH₂CH₃, δ ~1.3–1.4 ppm), and broad signals for the –NH₂ group (δ ~5.4–5.5 ppm) .
- IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (ester C=O), and ~1520 cm⁻¹ (aromatic C=C) .
- Mass spectrometry : A molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z ~307 for C₁₃H₁₂N₂O₄S) .
Q. What safety precautions are critical when handling this compound in the lab?
- Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what methodological frameworks guide SAR studies?
- Answer : Substituents on the thiophene ring (e.g., halogenation at position 4) or the nitro group (e.g., reduction to –NH₂) can modulate bioactivity. For example:
- Antimicrotubule activity : Introducing a 4-methyl group increases tubulin polymerization inhibition by ~40% compared to the parent compound .
- Antioxidant activity : Knoevenagel condensation with substituted benzaldehydes introduces α,β-unsaturated carbonyl groups, enhancing radical scavenging .
- Methodologies include DFT calculations to predict electronic effects and docking studies to assess binding to target proteins (e.g., tubulin) .
Q. How do contradictions in reported synthetic yields arise, and how can they be resolved experimentally?
- Answer : Discrepancies in yields (e.g., 70% vs. 90%) often stem from:
- Purity of starting materials : Impurities in 4-nitrophenylacetic acid reduce cyclization efficiency .
- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require longer reflux times .
- Workup protocols : Incomplete neutralization during esterification leads to byproducts; pH-controlled quenching (using Na₂CO₃) minimizes this .
- Resolution involves replicating methods with strict control of variables (e.g., anhydrous conditions, inert atmosphere) and HPLC monitoring of intermediates .
Q. What computational tools are used to predict crystallographic behavior or reactivity of this compound?
- Answer :
- Crystallography : SHELX programs refine crystal structures from X-ray data, with WinGX providing graphical interfaces for anisotropic displacement ellipsoid visualization .
- Reactivity prediction : DFT studies (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group (–NH₂) at position 3 is a reactive site for acylation .
Q. How can the compound serve as a precursor for heterocyclic derivatives, and what mechanistic insights govern these transformations?
- Answer : The –NH₂ group facilitates:
- Schiff base formation : Condensation with aldehydes (e.g., p-fluorobenzaldehyde) yields imines, which cyclize to triazolopyrimidines under acidic conditions .
- Sandmeyer reaction : Diazotization followed by bromination introduces halogens at position 4, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Mechanistic studies (e.g., trapping intermediates with thiophosgene) confirm the nucleophilic attack pathway .
Methodological Notes
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Contradiction analysis : Compare melting points (mp) and Rf values across studies to identify polymorphic forms or impurities .
- Scale-up challenges : Pilot-scale reactions may require switching from ethanol (low bp) to toluene for safer reflux .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
